1-Propargyl-1H-pyrrol-2-carbonsäuremethylester

Übersicht

Beschreibung

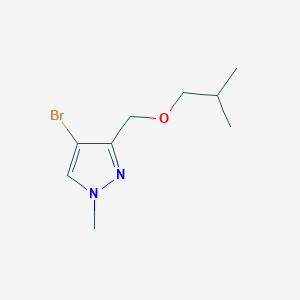

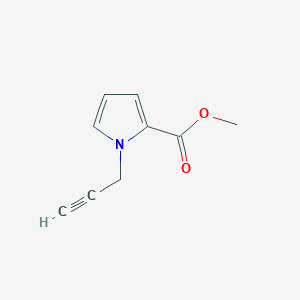

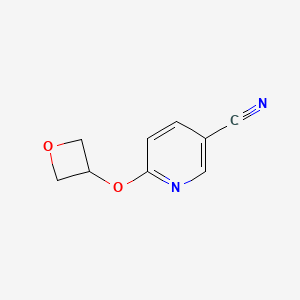

“1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester” is a chemical compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds that consist of a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of pyrroles, including “1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester”, can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis

The molecular structure of “1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester” can be determined using various analytical techniques. The compound has a molecular weight of 125.1253 . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pyrroles, including “1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester”, can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester” can be determined using various analytical techniques. The compound has a molecular weight of 125.1253 . Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

- Organische Synthese und Bausteine Synthese und Verfügbarkeit: 1-Propargyl-1H-pyrrol-2-carbonsäuremethylester ist leicht erhältlich und einfach zu synthetisieren. Er kann durch Hydrolyse von 1-(2-Cyanoethyl)pyrrol hergestellt werden.

- Elektro-Polymerisation: Die Verbindung bildet elektro-polymerisierte dünne Filme. Diese Filme können auf Oberflächen, einschließlich Mikrosensor-Elektrodenarrays, abgeschieden werden. Forscher erforschen ihren Einsatz in Biosensoren, elektrochemischen Geräten und Mikrotechnik .

- Photothermische Therapie: Die photothermischen Eigenschaften der Verbindung machen sie für die lokalisierte Erwärmung während der photothermischen Therapie geeignet. Durch die selektive Anlagerung an Krebszellen erhöht sie die Behandlungseffizienz .

Dünne Filme und Mikrosensor-Elektrodenarrays

Photothermische Therapie und Bildgebung

Biosensor-Anwendungen

Zusammenfassend lässt sich sagen, dass this compound eine zentrale Rolle in der organischen Synthese, der Materialwissenschaft und der biomedizinischen Forschung spielt. Seine vielfältigen Anwendungen unterstreichen sein Potenzial für verschiedene wissenschaftliche Disziplinen . Wenn Sie weitere Details benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht, uns zu kontaktieren!

Wirkmechanismus

The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, the presence of other molecules, and more. For pyrrole compounds, these factors can influence their stability, reactivity, and interactions with biological targets .

Biochemische Analyse

Biochemical Properties

1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between 1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester on cellular processes are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression patterns. Additionally, 1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules. For instance, this compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, 1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of 1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products may have different biochemical properties and effects on cellular processes .

Dosage Effects in Animal Models

The effects of 1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing the activity of certain enzymes or modulating gene expression in a favorable manner. At high doses, 1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. The metabolic pathways involving 1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester are complex and can vary depending on the specific cellular context .

Transport and Distribution

The transport and distribution of 1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, 1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester can localize to various cellular compartments, where it can exert its effects on different biochemical processes. The distribution of this compound within tissues can also influence its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester is an important factor that determines its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can vary depending on the cell type and experimental conditions .

Eigenschaften

IUPAC Name |

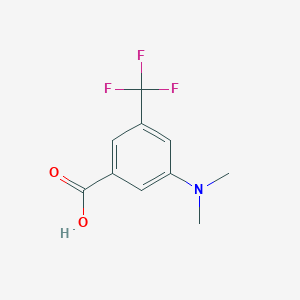

methyl 1-prop-2-ynylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h1,4-5,7H,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKWOKZOSNWEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate](/img/structure/B2536376.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2536379.png)

![2,4,5-trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2536382.png)

![Methyl 3-(2-chlorophenyl)-5-{2-[3-(2-chlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl]vinyl}-4-isoxazolecarboxylate](/img/structure/B2536384.png)

![2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2536386.png)

![methyl 3-[1-(3,5-dinitrophenyl)-N-(pyridin-2-yl)formamido]propanoate](/img/structure/B2536387.png)